(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a thiophenyl-pyrazolyl moiety, and a propenamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dimethoxyphenyl Intermediate: Starting with a suitable precursor, such as 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including nitration, reduction, and acylation to form the desired intermediate.
Synthesis of the Thiophenyl-Pyrazolyl Intermediate: This involves the reaction of 2-methyl-5-thiophen-2-ylpyrazole with appropriate reagents to introduce the necessary functional groups.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the thiophenyl-pyrazolyl intermediate under specific conditions, such as the presence of a base and a coupling agent, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger quantities of reagents and solvents while maintaining reaction conditions.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, and cellular processes affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-15(12-16(22-23)19-5-4-10-27-19)13-21-20(24)9-7-14-6-8-17(25-2)18(11-14)26-3/h4-12H,13H2,1-3H3,(H,21,24)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNZPLGOTXCAQX-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.